molecular formula C15H15ClN2O2 B11279126 N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B11279126
M. Wt: 290.74 g/mol
InChI Key: VVXWMPPZJHPAJC-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a bicyclic heterocyclic compound featuring a benzoxazole core fused with a tetrahydro ring system. The structure includes a 2-chlorophenylmethyl substituent attached to the carboxamide nitrogen. The compound’s molecular formula is C₁₅H₁₅ClN₂O₂, with a molecular weight of 290.75 g/mol. Its stereochemical configuration and substitution pattern distinguish it from structurally related analogs, particularly in terms of solubility, metabolic stability, and target binding affinity.

Properties

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

InChI

InChI=1S/C15H15ClN2O2/c16-12-7-3-1-5-10(12)9-17-15(19)14-11-6-2-4-8-13(11)20-18-14/h1,3,5,7H,2,4,6,8-9H2,(H,17,19)

InChI Key

VVXWMPPZJHPAJC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves the following steps:

  • Formation of the Benzoxazole Ring: : The benzoxazole ring can be synthesized through a cyclization reaction involving an o-aminophenol and a carboxylic acid derivative. The reaction is usually carried out under acidic conditions, such as using polyphosphoric acid or sulfuric acid as a catalyst.

  • Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the benzoxazole intermediate with a chlorobenzyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

  • Formation of the Carboxamide Group: : The final step involves the introduction of the carboxamide group. This can be achieved through the reaction of the chlorophenyl-substituted benzoxazole with an appropriate amine, such as ammonia or an amine derivative, under suitable reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

  • Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized benzoxazole derivatives.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

  • Chemistry: : The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and materials.

  • Biology: : It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: : The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

  • Industry: : It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Compound A : N-(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

  • Core Structure : Benzothiophene (sulfur-containing) fused with a tetrahydro ring.
  • Substituents : Ethyl group at position 6, methyl group on the oxazole ring.
  • Key Differences: Replacement of benzoxazole with benzothiophene introduces sulfur, which may enhance lipophilicity but reduce metabolic stability compared to oxygen-containing benzoxazoles.

Compound B : N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

  • Core Structure : Similar to Compound A but with a methyl group at position 4.
  • Key Differences : Smaller methyl substituent (vs. ethyl in Compound A) may improve solubility and reduce off-target interactions. The retained 2-chlorophenyl group suggests shared target selectivity with the parent compound .

Clopidogrel Bisulphate : (+)-(S)-α-(2-Chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate sulphate

  • Core Structure: Thienopyridine (sulfur-containing) fused with a tetrahydro ring.
  • Substituents : 2-Chlorophenyl group and methyl acetate sulfate.
  • Key Differences: Thienopyridine core (vs. benzoxazole) and stereospecific S-configuration are critical for antiplatelet activity. The sulfate ester enhances bioavailability. Notably, impurities like 4,5,6,7-tetrahydro[2,3-c]thienopyridine hydrochloride are monitored during synthesis, highlighting stricter chiral purity requirements compared to the target compound .

Table 1: Comparative Analysis of Key Features

Feature Target Compound Compound A Compound B Clopidogrel Bisulphate
Core Heterocycle Benzoxazole Benzothiophene Benzothiophene Thienopyridine
Substituents 2-Chlorophenylmethyl 6-Ethyl, 5-methyl-oxazole 6-Methyl, 5-methyl-oxazole 2-Chlorophenyl, methyl acetate sulfate
Molecular Weight 290.75 g/mol 458.94 g/mol 444.91 g/mol 419.90 g/mol
Chiral Centers Not reported Not reported Not reported S-configuration required
Key Synthetic Challenges Potential oxazole ring instability Thiophene sulfuration steps Methyl group regioselectivity Chiral resolution, impurity control
  • Solubility : The benzoxazole core (target compound) likely offers intermediate polarity compared to benzothiophenes (Compounds A/B) and the highly polar sulfate ester in Clopidogrel.
  • Metabolism : Sulfur-containing analogs (Compounds A/B, Clopidogrel) may undergo cytochrome P450-mediated oxidation, whereas the benzoxazole’s oxygen atom could favor glucuronidation pathways .

Biological Activity

N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16ClN3O2C_{15}H_{16}ClN_{3}O_{2} with a molecular weight of approximately 303.76 g/mol. The compound features a benzoxazole ring system which is known for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)5.85
A549 (Lung)3.0
HCT116 (Colon)0.63 - 1.32

The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation through various pathways including the inhibition of cyclin-dependent kinases (CDKs) and modulation of apoptotic markers such as caspase-3 .

2. Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. Studies indicate that it can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. The following effects were noted:

  • Reduction in Cytokine Levels: Significant decreases in IL-6 and TNF-α were observed at concentrations ranging from 10 µM to 20 µM.
  • Mechanism: The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways .

3. Antimicrobial Activity

Preliminary evaluations suggest that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics.

Case Studies

A notable case study involved the application of this compound in a murine model for cancer treatment. Mice treated with varying doses exhibited reduced tumor growth compared to the control group, supporting its potential as a therapeutic agent in oncology .

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